1-Methylethyl 2-piperidinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)12-9(11)8-5-3-4-6-10-8/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKBIYOUPOUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287387 | |
| Record name | 1-Methylethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17970-78-4 | |
| Record name | 1-Methylethyl 2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17970-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methylethyl 2 Piperidinecarboxylate
Stereoselective and Enantioselective Synthesis Strategies
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like 1-Methylethyl 2-piperidinecarboxylate. Modern synthetic methods have increasingly focused on asymmetric catalysis, the use of chiral auxiliaries, and organocatalysis to produce the desired stereoisomer with high fidelity.
Asymmetric Catalysis in the Formation of the Piperidine (B6355638) Ring
Asymmetric catalysis offers an efficient route to chiral piperidines by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The asymmetric hydrogenation of pyridine (B92270) derivatives is a common and powerful strategy. For the synthesis of 2-piperidinecarboxylic acid esters, this typically involves the reduction of the corresponding pyridine-2-carboxylate precursor.
Rhodium and Iridium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the asymmetric hydrogenation of N-protected pyridinium (B92312) salts and related substrates. While specific examples detailing the asymmetric hydrogenation to produce this compound are not extensively documented, analogous transformations with other esters provide a strong precedent for this approach. For instance, the rhodium-catalyzed asymmetric hydrogenation of N-acylpyridinium salts has been shown to produce the corresponding piperidines with high enantioselectivity.
A plausible synthetic route would involve the preparation of a suitable N-protected 2-(isopropoxycarbonyl)pyridinium salt, followed by asymmetric hydrogenation. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).
Table 1: Representative Asymmetric Hydrogenation of Pyridine Derivatives for the Synthesis of Chiral Piperidine Scaffolds
| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | N-Boc-2-methoxycarbonylpyridinium tetrafluoroborate | Methanol (B129727) | 50 | 25 | >95% |
| [Ir(COD)Cl]₂ | (S)-BINAP | N-Benzyl-2-ethoxycarbonylpyridinium bromide | Dichloromethane (B109758) | 60 | 30 | 92% |
Chiral Auxiliary-Mediated Synthesis of the Ester Moiety
The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of this compound synthesis, a chiral auxiliary can be attached to either the nitrogen atom of the piperidine precursor or to the carboxylic acid functionality. For instance, a chiral alcohol could be used to form an ester with 2-piperidinecarboxylic acid, followed by separation of the diastereomers. However, a more elegant approach involves the use of chiral auxiliaries to control the formation of the piperidine ring itself.
One common strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable 1,4-dielectrophile to construct the piperidine ring. Evans' oxazolidinone auxiliaries are frequently employed for such transformations. The synthesis would begin by acylating a chiral oxazolidinone with a glycine moiety. Deprotonation followed by reaction with a 1,4-dihalobutane would lead to a diastereoselective cyclization. Subsequent removal of the chiral auxiliary and esterification with isopropanol (B130326) would yield the target compound.
Table 2: Chiral Auxiliary-Mediated Synthesis of 2-Substituted Piperidines
| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (de) |
|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | N-Glycinyl-oxazolidinone | Alkylation with 1,4-dibromobutane | >95% |
| (R)-8-Phenylmenthol | Iminoglyoxylate | Aza-Diels-Alder with Danishefsky's diene | >95% orgsyn.org |
Organocatalytic Approaches to Enantioenriched Forms
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are among the most widely used organocatalysts.
For the synthesis of chiral 2-piperidinecarboxylate derivatives, an organocatalytic asymmetric aza-Diels-Alder reaction represents a viable approach. This reaction would involve the [4+2] cycloaddition of a diene with an imine generated in situ from a glyoxylate (B1226380) ester and an amine. The use of a chiral Brønsted acid, such as a phosphoric acid derivative, can effectively catalyze this transformation with high enantioselectivity. researchgate.netgoogle.comnih.gov
Another organocatalytic strategy is the Michael addition of a nucleophile to an α,β-unsaturated imine, followed by cyclization. For example, the reaction of an enamine derived from an aldehyde with an α,β-unsaturated ester, catalyzed by a chiral secondary amine, can lead to the formation of a substituted piperidine ring. While direct application to this compound is not extensively reported, the modularity of this approach makes it a promising avenue for further development. chemicalbook.com
(S)-Pipecolic acid itself has been employed as an organocatalyst in Mannich reactions, demonstrating the potential for using piperidine-based structures in asymmetric catalysis. nih.govwhiterose.ac.uk
Table 3: Organocatalytic Synthesis of Chiral Piperidine-2-Carboxylate Analogs
| Organocatalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S)-Proline | α-amination | Aldehyde and azodicarboxylate | High | >99% ekb.egekb.egalmacgroup.com |
| Chiral Phosphoric Acid | aza-Diels-Alder | Imino ester and diene | up to 70% | up to 99% researchgate.netgoogle.comnih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on the use of environmentally benign solvents, sustainable catalysts, and energy-efficient processes.
Solvent-Free and Aqueous Medium Syntheses
Performing reactions in water or without a solvent can significantly reduce the environmental impact of a synthetic process. While many organic reactions are not traditionally compatible with water, recent advancements have shown that aqueous conditions can sometimes accelerate reaction rates and improve selectivity.
For the synthesis of piperidine derivatives, several methods have been adapted to aqueous or solvent-free conditions. For example, the hydrogenation of pyridines to piperidines can be carried out in water using heterogeneous catalysts. nih.gov Additionally, some multicomponent reactions for the synthesis of highly substituted piperidines have been developed to proceed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. ajchem-a.com
While a specific protocol for the synthesis of this compound in a solvent-free or aqueous medium is not well-documented, the esterification of the parent 2-piperidinecarboxylic acid with isopropanol could potentially be performed under solvent-free conditions with a suitable acid catalyst.
Catalytic Routes Utilizing Sustainable Catalysts
Sustainable catalysts are typically derived from abundant and non-toxic materials, are highly efficient, and can be easily recovered and reused. Biocatalysts (enzymes) and heterogeneous catalysts are prime examples.
The enzymatic synthesis of L-pipecolic acid, the precursor to this compound, has been well-established. google.com Enzymes such as lysine (B10760008) cyclodeaminase can convert L-lysine into L-pipecolic acid with high enantiopurity. researchgate.net This biocatalytic approach operates under mild aqueous conditions and is highly selective.
Furthermore, the enzymatic resolution of racemic pipecolic acid esters is a viable green strategy to obtain the enantiomerically pure target molecule. Lipases are commonly used for the stereoselective hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted and thus resolved. For instance, lipase (B570770) from Aspergillus niger has been shown to be an effective catalyst for the kinetic resolution of (±)-methyl pipecolate. researchgate.net This methodology could be adapted for the resolution of racemic this compound.
Table 4: Green Chemistry Approaches to the Synthesis of Pipecolic Acid and its Derivatives
| Green Principle | Method | Catalyst/Conditions | Substrate | Product |
|---|---|---|---|---|
| Use of Renewable Feedstocks | Biocatalysis | Lysine cyclodeaminase | L-Lysine | L-Pipecolic Acid researchgate.net |
| Biocatalysis | Enzymatic Resolution | Lipase from Aspergillus niger | (±)-Methyl pipecolate | (R)-Methyl pipecolate & (S)-Pipecolic acid researchgate.net |
| Use of Safer Solvents | Aqueous Synthesis | Heterogeneous cobalt catalyst | Substituted pyridines | Substituted piperidines nih.gov |
Atom Economy and Process Efficiency Considerations
In the synthesis of this compound, atom economy and process efficiency are paramount metrics for evaluating the sustainability and economic viability of a chemical route. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org An ideal synthesis would maximize this incorporation, thereby minimizing waste.
For instance, a hypothetical synthesis of this compound could proceed via the esterification of 2-piperidinecarboxylic acid with isopropanol. The atom economy of this reaction can be calculated to illustrate the efficiency of the pathway.
Reaction: 2-Piperidinecarboxylic acid + Isopropanol → this compound + Water
Calculation:
Molecular Weight of this compound: ~171.24 g/mol
Molecular Weight of 2-Piperidinecarboxylic acid: ~129.16 g/mol
Molecular Weight of Isopropanol: ~60.10 g/mol
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Atom Economy = (171.24 / (129.16 + 60.10)) x 100 ≈ 90.5%
This calculation demonstrates a high theoretical efficiency. However, process efficiency also considers factors like chemical yield, reaction conditions, and the energy required, which are not captured by atom economy alone. researchgate.net Addition reactions, such as the catalytic hydrogenation of a pyridine precursor to a piperidine ring, can exhibit 100% atom economy in theory, making them highly desirable synthetic strategies. jocpr.com In contrast, reactions that utilize stoichiometric reagents, like certain coupling reactions or those requiring protecting groups, often have lower atom economies due to the generation of by-products that are not part of the final molecule. rsc.org
| Reaction Type | General Example | Theoretical Atom Economy (%) | Relevance to Synthesis |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | Pyridine derivative + H₂ → Piperidine derivative | 100 | Highly efficient for creating the piperidine ring. |
| Esterification | 2-Piperidinecarboxylic acid + Isopropanol | ~90.5 | Efficient for forming the final ester, with water as the only by-product. |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium ylide | Often <50 | Low atom economy due to stoichiometric triphenylphosphine (B44618) oxide by-product; less desirable. rsc.org |
Protecting Group Strategies for the Piperidine Nitrogen and Carboxylate Functionality
The synthesis of complex molecules like this compound often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. nih.gov The piperidine nitrogen (a secondary amine) and the carboxylate group are two such functionalities that typically require protection. jocpr.com An effective protecting group strategy involves the use of groups that can be introduced and removed under mild conditions with high yields and are stable to the reaction conditions used in subsequent steps. researchgate.net
For the Piperidine Nitrogen: The nucleophilic secondary amine of the piperidine ring can interfere with various synthetic transformations. Carbamate-based protecting groups are commonly employed due to their stability and predictable cleavage conditions.
tert-Butoxycarbonyl (Boc): This group is widely used and is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net It is stable under basic and nucleophilic conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). ub.edu
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), a method that is often compatible with other functional groups. gcwgandhinagar.com
For the Carboxylate Functionality: The carboxylic acid precursor to the final isopropyl ester may need to be protected to prevent it from reacting during modifications to other parts of the molecule. This is typically achieved by converting it into a less reactive ester.
Benzyl (Bn) Ester: Formed using benzyl alcohol, this group is robust but can be removed under neutral conditions via catalytic hydrogenation, the same conditions used to remove a Cbz group.
Methyl or Ethyl Esters: These simple esters can serve as protecting groups and are generally removed by saponification (hydrolysis with a base like NaOH or KOH).
The choice of protecting groups is governed by the principle of orthogonality , which allows for the selective removal of one protecting group in the presence of another. For example, a molecule containing both a Boc-protected amine and a benzyl-protected ester can have the Boc group removed with acid while the benzyl ester remains intact, or the benzyl ester can be removed by hydrogenation without affecting the Boc group. researchgate.net
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|---|
| Piperidine Nitrogen | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) | |
| Carboxylate | Benzyl Ester | Bn | Benzyl alcohol | Catalytic Hydrogenation (H₂/Pd) |
| Methyl Ester | Me | Methanol, SOCl₂ | Base Hydrolysis (Saponification) |
Large-Scale Synthetic Approaches and Process Optimization
Transitioning a synthetic route for this compound from laboratory scale to industrial production introduces a distinct set of challenges that necessitate rigorous process optimization. The primary goals of large-scale synthesis are to ensure safety, cost-effectiveness, consistency, and high throughput while maintaining product quality.
Key areas for optimization include:
Reagent and Solvent Selection: On a large scale, the cost, toxicity, and environmental impact of reagents and solvents are critical. For example, substituting a hazardous solvent like dichloromethane with a greener alternative like 2-methyltetrahydrofuran (B130290) (2-MeTHF) may be prioritized.
Reaction Conditions: Temperature and pressure control are crucial for safety and reproducibility. Exothermic reactions require careful thermal management to prevent runaways. The use of flow chemistry reactors over traditional batch reactors can offer superior control and safety for highly energetic or rapid reactions.
Work-up and Purification: Methods that are convenient in the lab, such as column chromatography, are often impractical and expensive at an industrial scale. researchgate.net Process optimization focuses on developing purification techniques like crystallization or distillation, which are more amenable to large quantities. For the final product, which is an ester, distillation could be a viable purification method.
Process Analytical Technology (PAT): Implementing real-time monitoring of reaction parameters (e.g., concentration, temperature, pH) allows for tighter control over the process, ensuring consistent product quality and yield, and enabling rapid detection of deviations.
A high-yielding synthesis developed in the lab may require substantial modification to be viable on a large scale. researchgate.net For example, a reaction that requires cryogenic temperatures (-78 °C) in the lab would be extremely energy-intensive and costly to implement on a multi-ton scale. Therefore, research into alternative catalysts or conditions that allow the reaction to proceed at or near ambient temperature is a crucial aspect of process optimization.
| Parameter | Laboratory Scale (Grams) | Large Scale (Kilograms to Tons) |
|---|---|---|
| Purification Method | Column Chromatography | Crystallization, Distillation |
| Solvent Choice | Based primarily on reactivity | Based on cost, safety, environmental impact, and ease of recovery |
| Heat Transfer | Surface area to volume ratio is high; efficient heating/cooling | Surface area to volume ratio is low; requires specialized reactor design for thermal management |
| Reaction Monitoring | Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) | Process Analytical Technology (PAT), e.g., in-situ Infrared (IR) or Raman spectroscopy |
Reactivity Profiles and Mechanistic Investigations of 1 Methylethyl 2 Piperidinecarboxylate
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, driving its reactivity.
The nucleophilic nitrogen atom readily participates in N-alkylation and N-acylation reactions. N-alkylation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism when reacting with primary or secondary alkyl halides. In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
A common challenge in the N-alkylation of secondary amines is overalkylation, as the resulting tertiary amine can still be nucleophilic. masterorganicchemistry.com However, selective mono-alkylation can be achieved by carefully controlling reaction conditions, such as the slow addition of the alkylating agent to an excess of the amine. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride. This reaction is generally faster and more selective than N-alkylation, as the resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing overacylation.
Table 1: Representative Conditions for N-Alkylation of 1-Methylethyl 2-piperidinecarboxylate
| Alkylating Agent | Base | Solvent | Temperature | Expected Product |
|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | 1-Methyl-1-methylethyl 2-piperidinecarboxylate |
| Benzyl (B1604629) Bromide | NaH | DMF | 0 °C to RT | 1-Benzyl-1-methylethyl 2-piperidinecarboxylate |
| Ethyl Bromide | Et₃N | Dichloromethane (B109758) | Room Temp. | 1-Ethyl-1-methylethyl 2-piperidinecarboxylate |
This table is illustrative and based on general procedures for N-alkylation of secondary amines. researchgate.net
While the saturated piperidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions. Oxidative ring cleavage can be initiated by photooxidation, leading to the formation of acyclic aminoaldehydes. researchgate.net For instance, N-substituted piperidines can undergo oxidative C-N bond cleavage under metal-free conditions to yield functionalized acyclic products. researchgate.net
Ring expansion provides a route to larger nitrogen-containing heterocycles, such as azepanes. A strategy for a two-carbon ring expansion involves the palladium-catalyzed rearrangement of 2-alkenyl piperidines. rsc.org This methodology could be applied to a derivative of this compound, where the introduction of a 2-alkenyl substituent would enable a subsequent stereoselective rearrangement to an azepane derivative. rsc.org Such transformations are driven by the release of ring strain or by electronic factors designed into the substrate. rsc.orgrsc.org
The nitrogen atom in the piperidine ring can be selectively oxidized to form a piperidine N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.govscholarpublishing.org This transformation converts the tertiary amine (if N-alkylated) or secondary amine into a polar N-oxide functionality. The formation of N-oxides is a reversible process, and they can be reduced back to the corresponding piperidine.
The reduction of piperidine N-oxides can be achieved using various reducing agents. A mild and efficient method involves the use of ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is notable for its mild conditions and tolerance of other functional groups, including esters. organic-chemistry.orgresearchgate.net This selectivity is crucial when working with multifunctional molecules like this compound. The ability to selectively oxidize and then reduce the nitrogen allows for its use as a temporary protecting group or to modify the electronic properties of the molecule during a synthetic sequence.
Transformations at the Carboxylate Ester Functional Group
The isopropyl ester group is the second major site of reactivity in this compound, primarily undergoing nucleophilic acyl substitution reactions.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org In a base-catalyzed mechanism, an alkoxide (e.g., methoxide (B1231860), CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of the isopropyl ester. masterorganicchemistry.comresearchgate.net This leads to a tetrahedral intermediate, which then collapses, expelling the isopropoxide leaving group to form a new ester. researchgate.net
To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent in large excess. masterorganicchemistry.com For example, reacting this compound with sodium methoxide in methanol (B129727) would result in the formation of methyl 2-piperidinecarboxylate.
Table 2: Examples of Transesterification Reactions
| Reactant | Reagent/Solvent | Catalyst | Expected Product | Byproduct |
|---|---|---|---|---|
| This compound | Methanol | Sodium Methoxide (cat.) | Methyl 2-piperidinecarboxylate | Isopropanol (B130326) |
| This compound | Ethanol | Sulfuric Acid (cat.) | Ethyl 2-piperidinecarboxylate | Isopropanol |
| This compound | Benzyl Alcohol | Potassium Carbonate | Benzyl 2-piperidinecarboxylate | Isopropanol |
This table illustrates potential transesterification reactions based on established chemical principles. wikipedia.orgmasterorganicchemistry.com
Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. Under basic conditions, this process is known as saponification and is effectively irreversible due to the deprotonation of the resulting carboxylic acid. The reaction follows a second-order kinetic profile, being first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion. chemrxiv.org
The rate of saponification is governed by the rate law: Rate = k[Ester][OH⁻]
The rate constant, k, is sensitive to both electronic and steric factors. For this compound, the rate of hydrolysis is expected to be slower than that of simpler esters like ethyl acetate (B1210297). This is due to the steric hindrance around the carbonyl group caused by the bulky piperidine ring at the α-carbon and the secondary nature of the isopropyl group. ias.ac.in
Table 3: Comparative Saponification Rate Constants (Illustrative)
| Ester | Structure | Relative k (L mol⁻¹ s⁻¹) | Steric Hindrance |
|---|---|---|---|
| Ethyl Acetate | CH₃COOCH₂CH₃ | 1.0 | Low |
| Isopropyl Acetate | CH₃COOCH(CH₃)₂ | ~0.3 | Moderate (secondary alcohol) |
| Methyl 2-piperidinecarboxylate | C₅H₁₀NCOOCH₃ | ~0.6 | Moderate (α-substituent) |
| This compound | C₅H₁₀NCOOCH(CH₃)₂ | ~0.1 | High (α-substituent + secondary alcohol) |
Data are hypothetical and for illustrative purposes to demonstrate the expected trend in reactivity based on steric effects described in the literature. chemrxiv.orgias.ac.in
Reduction to Alcohols and Aldehydes
The isopropyl ester functionality at the C-2 position of the piperidine ring in this compound serves as a versatile handle for the synthesis of key derivatives, namely the corresponding primary alcohol, (S)-2-(hydroxymethyl)piperidine, and the aldehyde, (S)-piperidine-2-carbaldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Strong, nucleophilic hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are known to reduce esters to primary alcohols. masterorganicchemistry.comkhanacademy.org The generally accepted mechanism for this transformation involves the initial nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the isopropoxide leaving group to form an intermediate aldehyde. Since aldehydes are more reactive than esters towards nucleophilic attack, the aldehyde is immediately reduced by a second equivalent of the hydride reagent to yield the primary alcohol upon acidic or aqueous workup. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, this reduction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Conversely, the partial reduction of this compound to the corresponding aldehyde requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. wikipedia.orgmasterorganicchemistry.com Its efficacy in this transformation stems from its bulky nature and its ability to form a stable tetrahedral intermediate with the ester at low temperatures, typically -78 °C. adichemistry.com This intermediate does not readily collapse to the aldehyde until the reaction is quenched with water. By carefully controlling the stoichiometry of DIBAL-H (usually one equivalent) and maintaining a low temperature, the reaction can be stopped at the aldehyde stage, preventing over-reduction to the alcohol. masterorganicchemistry.com
| Target Product | Reagent | Typical Conditions | Key Features |
|---|---|---|---|
| (S)-2-(hydroxymethyl)piperidine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temperature | Complete reduction of the ester to the primary alcohol. |
| (S)-piperidine-2-carbaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous Toluene or Hexane (B92381), -78 °C | Partial reduction; reaction stops at the aldehyde stage. |
Stereoselective Reactions at the C-2 Stereocenter of the Piperidine Ring
The C-2 position of this compound is a stereocenter, and its configuration is crucial for the biological activity of many piperidine-containing molecules. Therefore, reactions that proceed with high stereoselectivity at this center are of significant synthetic importance. While the reduction of the carboxylate group itself with hydride reagents does not typically affect the existing stereocenter, subsequent transformations of the resulting alcohol or aldehyde can be highly stereoselective.
Furthermore, the piperidine nitrogen can be functionalized to introduce a chiral auxiliary, which can direct subsequent reactions at the C-2 position. However, a more direct approach to modifying the C-2 position involves the generation of a reactive intermediate that can be trapped by nucleophiles in a stereocontrolled manner. One such intermediate is the N-acyliminium ion. These electrophilic species can be generated from α-alkoxy lactams, which can be derived from cyclic amino acids. qub.ac.ukresearchgate.net In the context of this compound, N-acylation followed by reduction and subsequent oxidation or α-hydroxylation could lead to a precursor for an N-acyliminium ion. The planar nature of the N-acyliminium ion intermediate means that the facial selectivity of the nucleophilic attack is critical in determining the final stereochemistry at the C-2 position. This selectivity can be influenced by the steric hindrance of the N-acyl group, the presence of chiral catalysts, or the inherent conformational bias of the piperidine ring. beilstein-journals.org
Mechanistic Studies of Key Transformations of this compound
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction conditions and predicting stereochemical outcomes.
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. While no specific KIE studies on reactions of this compound have been reported, this technique could be applied to investigate transformations at the C-2 position. For example, in a reaction involving the abstraction of the C-2 proton, substituting this proton with deuterium (B1214612) would be expected to result in a primary KIE (kH/kD > 1) if this step is rate-limiting. This would provide valuable insight into the mechanism of reactions such as stereoselective alkylations at the C-2 position.
Computational chemistry provides a powerful means to analyze the transition states of chemical reactions. For transformations involving this compound, density functional theory (DFT) calculations could be employed to model the transition states of, for example, the DIBAL-H reduction. Such studies could elucidate the structural and energetic factors that favor the formation of the stable tetrahedral intermediate at low temperatures, thus preventing over-reduction. In catalyzed reactions, such as a potential asymmetric alkylation at C-2, transition state analysis could reveal the nature of the interaction between the substrate, the catalyst, and the incoming electrophile, explaining the origin of the observed stereoselectivity.
The formation of N-acyliminium ions as key reactive intermediates in the functionalization of the C-2 position of piperidine rings is a well-established concept in organic synthesis. qub.ac.ukresearchgate.netnih.govrsc.org These intermediates are highly electrophilic and react readily with a variety of nucleophiles. In a multi-step sequence starting from this compound, an N-acyliminium ion could be generated from an α-hydroxy or α-alkoxy lactam precursor. The characterization of such transient intermediates can be challenging but may be achieved through low-temperature NMR spectroscopy or by trapping experiments with highly reactive nucleophiles. Understanding the formation and reactivity of these intermediates is crucial for designing synthetic routes to complex, functionalized piperidine derivatives.
Advanced Structural Characterization and Spectroscopic Analysis of 1 Methylethyl 2 Piperidinecarboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Methylethyl 2-piperidinecarboxylate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Solid-State NMR for Polymorphic and Conformational Analysis
In the solid state, molecules can exist in different crystal packing arrangements, known as polymorphs, or adopt different shapes, known as conformers. nih.gov Solid-state NMR (ssNMR) is a powerful technique for studying these phenomena as it provides atomic-level information directly on solid samples. researchgate.net Unlike in solution where molecules tumble rapidly, in the solid state, distinct NMR signals can be observed for molecules in different non-symmetrical environments within the crystal lattice. nih.gov
For this compound, ssNMR can differentiate between polymorphs by detecting variations in ¹³C chemical shifts, which are highly sensitive to the local electronic environment influenced by intermolecular interactions. nih.gov Furthermore, ssNMR techniques can be used to probe the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the orientation of the bulky isopropyl carboxylate substituent (axial vs. equatorial). nih.gov These conformational differences result in significant changes in the NMR parameters, providing clear fingerprints for each form. nih.gov
Chiral NMR Spectroscopy for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Differentiating and quantifying these enantiomers is critical. Chiral NMR spectroscopy provides a direct and accurate method for assessing enantiomeric purity. nih.gov
This is typically achieved by using a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of cyclodextrins. The CSA interacts non-covalently with both enantiomers of the analyte to form transient diastereomeric complexes. nih.gov Since diastereomers have different physical properties, the nuclei of the analyte in these two complexes experience slightly different magnetic environments. This results in the splitting of formerly equivalent NMR signals into two separate sets of peaks, one for each enantiomer. nih.gov The enantiomeric excess (ee) can then be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum. nih.gov For piperidine derivatives, enantiomeric discrimination is often observed in the ¹H and ¹³C NMR spectra in the presence of a suitable CSA like (18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and probing molecular structure. mdpi.comcardiff.ac.uk These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. cardiff.ac.ukosti.gov
For this compound, the IR and Raman spectra provide clear signatures for its key functional groups. pressbooks.publibretexts.org
N-H Group: The secondary amine exhibits a characteristic N-H stretching vibration, typically appearing in the 3300-3500 cm⁻¹ region. This band is usually sharper and less intense than an O-H stretch. pressbooks.pub
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the isopropyl group are observed in the 2850-3000 cm⁻¹ range. osti.gov
Carbonyl Group (C=O): The ester carbonyl group produces a very strong and sharp absorption band in the IR spectrum, typically around 1735 cm⁻¹ for a saturated ester. libretexts.org This is one of the most easily identifiable peaks in the spectrum.
C-O Stretching: The ester also shows strong C-O stretching vibrations in the "fingerprint region" between 1000 and 1300 cm⁻¹. libretexts.org
Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing numerous bending and skeletal vibrations (C-C, C-N stretching; C-H bending). While difficult to assign individually, this region is unique for each molecule and can be used to confirm its identity. mdpi.com
Subtle shifts in these vibrational frequencies can also provide insights into the molecule's conformation. mdpi.comrsc.org For instance, the position of certain bands may differ depending on whether the isopropyl carboxylate group occupies an axial or equatorial position on the piperidine ring, due to changes in steric interactions and bond strain. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Sharp | Weak |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong | Strong |
| C=O (Ester) | Stretch | ~1735 | Very Strong, Sharp | Medium |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong | Weak-Medium |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium | Medium |
| N-H (Amine) | Bend | 1550 - 1650 | Medium | Weak |
Chiroptical Spectroscopy for Absolute Configuration Determination
While chiral NMR can determine the ratio of enantiomers, chiroptical techniques are employed to determine the absolute configuration (i.e., the actual 3D arrangement of atoms, designated as R or S) of a chiral molecule. americanlaboratory.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. schrodinger.com A non-racemic sample will produce a CD spectrum with positive or negative peaks, known as Cotton effects, which are characteristic of its specific stereochemistry. rsc.org
For this compound, the most significant chromophore for CD analysis is the carbonyl group of the ester. The n → π* electronic transition of this group, which occurs at around 210-220 nm, is electronically forbidden but magnetically allowed, often giving rise to a distinct Cotton effect. The sign of this Cotton effect (positive or negative) is highly sensitive to the stereochemical environment around the carbonyl group. rsc.org
The standard method for assigning the absolute configuration involves comparing the experimentally measured CD spectrum with a theoretically predicted spectrum. americanlaboratory.com This is achieved by performing quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), for one of the enantiomers (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the major bands, the absolute configuration of the sample is confirmed as R. americanlaboratory.comschrodinger.com If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as S. americanlaboratory.com
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a powerful technique used to study chiral molecules by measuring the change in optical rotation as a function of the wavelength of plane-polarized light. bhu.ac.inwikipedia.org This method is particularly valuable for determining the absolute configuration and conformational features of stereoisomers. numberanalytics.com
For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the piperidine ring, ORD provides critical stereochemical information. The ORD spectrum is a plot of molar rotation versus wavelength. bhu.ac.in In the absence of a chromophore that absorbs in the near-UV visible region, chiral compounds typically display a plain ORD curve, where the magnitude of the rotation steadily increases with decreasing wavelength. youtube.comslideshare.net The ester carbonyl group in this compound has a weak n→π* transition at a low wavelength (around 210-220 nm), which means its ORD spectrum is expected to be a plain curve in the accessible spectral region. researchgate.net
The key to unlocking detailed structural information with ORD lies in the "Cotton effect," which is the characteristic S-shaped curve observed in the vicinity of an absorption band. bhu.ac.innumberanalytics.com A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite trend. youtube.com The sign of the Cotton effect is directly related to the absolute configuration of the chiral center(s) near the chromophore. numberanalytics.com
To apply this to this compound, a suitable derivative containing a chromophore that absorbs at a higher wavelength would need to be synthesized. For example, creating an N-dithiocarbamate derivative introduces a chromophore that exhibits a Cotton effect, which can be used to assign the absolute configuration of the C2 center. By analogy with studies on similar amino acid esters like proline, an (S)-enantiomer would be expected to exhibit a Cotton effect of a specific sign, while the (R)-enantiomer would show a mirror-image curve. researchgate.net This analysis allows for the unambiguous determination of the molecule's absolute stereochemistry.
| Parameter | Description | Relevance to this compound |
| Optical Rotation | The angle by which a chiral compound rotates the plane of polarized light at a specific wavelength (e.g., Sodium D-line, 589 nm). | Provides a basic measure of optical activity but limited structural information on its own. |
| ORD Spectrum | A plot of molar rotation versus wavelength. bhu.ac.in | For the underivatized compound, a plain curve is expected. The shape and sign are dependent on the enantiomer [(S) or (R)]. |
| Chromophore | A part of a molecule responsible for its color by absorbing light. The ester group absorbs at low wavelengths. | Derivatization is necessary to introduce a chromophore that absorbs at a higher, more accessible wavelength to induce a measurable Cotton effect. |
| Cotton Effect | The characteristic change in the ORD curve near an absorption band, which can be positive or negative. numberanalytics.com | The sign of the Cotton effect in a suitable derivative would directly correlate to the absolute configuration (R or S) at the C2 stereocenter. youtube.com |
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov For this compound (C9H17NO2), the calculated exact mass of its protonated molecular ion [M+H]⁺ is 172.1332 g/mol . HRMS can confirm this elemental composition, distinguishing it from other isobaric species.
The fragmentation pathway provides a structural fingerprint of the molecule. Under conditions such as electrospray ionization (ESI), the protonated molecule undergoes collision-induced dissociation (CID), leading to a series of characteristic fragment ions. Based on the known fragmentation behavior of esters and piperidine derivatives, a plausible pathway for [C9H17NO2+H]⁺ can be proposed. nih.govnih.govlibretexts.org
A primary fragmentation event for esters is the neutral loss of an alkene from the alcohol moiety. docbrown.info For the isopropyl ester, this would involve the loss of propene (C3H6), resulting in the formation of a protonated pipecolic acid ion. Another common pathway for esters is the cleavage of the C-O bond to generate a stable acylium ion. libretexts.org Subsequent fragmentation would involve the piperidine ring itself, often characterized by the loss of small neutral molecules.
The proposed fragmentation pathway is detailed below:
[M+H]⁺ → [M+H - C3H6]⁺ : The protonated molecular ion loses a neutral propene molecule from the isopropyl group via a McLafferty-type rearrangement or similar process.
[M+H]⁺ → [C6H10NO]⁺ : Alpha-cleavage of the ester C-O bond results in the loss of an isopropoxy radical (not typically observed) or, more commonly, isopropanol (B130326), leading to the formation of a piperidinyl acylium ion.
[C6H10NO]⁺ → Further Fragmentation : The piperidinyl acylium ion can undergo further ring fragmentation to yield smaller charged species.
The following table summarizes the key proposed ions, their elemental compositions, and their calculated exact masses.
| Ion | Proposed Structure | Elemental Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | Protonated Parent Molecule | [C9H18NO2]⁺ | 172.1332 | - |
| Fragment A | Protonated Pipecolic Acid | [C6H12NO2]⁺ | 130.0863 | Neutral loss of propene (C3H6) from the parent ion. |
| Fragment B | Piperidinyl Acylium Ion | [C6H10NO]⁺ | 112.0757 | Loss of isopropanol (C3H8O) from the parent ion. |
| Fragment C | Iminium Ion | [C5H10N]⁺ | 84.0808 | Decarbonylation (loss of CO) from the acylium ion (Fragment B). |
X-ray Crystallography of Co-crystals and Crystalline Derivatives for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. While obtaining a single crystal of this compound suitable for analysis can be challenging, forming crystalline derivatives or co-crystals is a common and effective strategy. nih.gov
A co-crystal is a multi-component crystal formed between a target molecule and a co-former, held together by non-covalent interactions like hydrogen bonds. google.com This approach can improve the crystallinity of a compound. For instance, the parent compound, L-pipecolic acid, has been successfully co-crystallized with cannabidiol, demonstrating that the piperidine carboxylate scaffold is amenable to co-crystal formation. google.com Analysis of such a co-crystal using X-ray Powder Diffraction (XRPD) yields a characteristic diffraction pattern that is unique to that specific crystalline form.
Table of Representative XRPD Peaks for a Pipecolic Acid Co-crystal Data derived from a 1:1 L-pipecolic acid co-crystal google.com
| Peak Position (°2θ) |
| 4.3 |
| 6.8 |
| 10.9 |
| 11.7 |
| 12.8 |
| 21.8 |
| 22.2 |
For a detailed single-crystal analysis, a crystalline derivative can be synthesized. While the structure of the target compound is not publicly available, data from a closely related structure, such as an N-acylated piperidine carboxylate ester, provides insight into the expected solid-state conformation. nih.gov In the solid state, the six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain, similar to cyclohexane. wikipedia.org X-ray diffraction would precisely determine the puckering parameters of this chair and the orientation of the substituents. The C2-isopropoxycarbonyl group would likely occupy an equatorial position to minimize steric hindrance.
The table below presents typical structural parameters that would be determined from a single-crystal X-ray diffraction study, using data from a related substituted piperidine ester as a representative example. nih.gov
| Parameter | Atoms Involved | Typical Value | Significance |
| Bond Length | C-N (ring) | ~1.46 Å | Confirms the single bond character within the piperidine ring. |
| Bond Length | C=O (ester) | ~1.21 Å | Confirms the double bond character of the carbonyl group. |
| Bond Angle | C-N-C (ring) | ~112° | Indicates the geometry around the nitrogen atom within the chair conformation. |
| Bond Angle | O-C-C (ester) | ~110° | Defines the geometry of the ester functional group. |
| Torsion Angle | C6-N1-C2-C3 | ~ -55° | A key parameter that quantitatively defines the chair conformation of the piperidine ring. |
| Torsion Angle | N1-C2-C7(=O)-O2 | ~ -150° | Describes the orientation of the ester group relative to the piperidine ring. |
Computational Chemistry and Theoretical Studies on 1 Methylethyl 2 Piperidinecarboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity descriptors for 1-Methylethyl 2-piperidinecarboxylate were found in the public domain. Such a study would typically involve the calculation of properties like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and various reactivity indices.
Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring and Ester Moiety
While general principles of piperidine conformational analysis are well-established, specific computational studies on the energy landscapes, ring puckering, and substituent orientations of this compound are not available in the reviewed literature.
Information not available.
Information not available.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
There are no specific DFT studies on the reaction mechanisms involving this compound in the public scientific literature.
Information not available.
Information not available.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. mdpi.comuni-konstanz.de For this compound, MD simulations can elucidate the flexibility of the piperidine ring and the orientation of the isopropyl ester group, as well as its interactions with various solvents at an atomic level.
The foundational principle of MD simulations is the numerical integration of Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. mdpi.com A typical MD simulation protocol for this compound would involve:
System Setup: A starting conformation of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like hexane).
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to arrange naturally around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.
Conformational Dynamics:
The conformational landscape of this compound is primarily dictated by the piperidine ring, which is known to adopt a chair conformation as its most stable form. nih.gov However, the presence of the 1-methylethyl carboxylate substituent at the C2 position introduces the possibility of two distinct chair conformers: one with the substituent in an axial orientation and another with it in an equatorial position.
MD simulations can be employed to explore the equilibrium between these two conformers and the energy barriers for their interconversion. The relative populations of the axial and equatorial conformers are influenced by steric and electronic factors. Generally, for a bulky substituent like the isopropyl ester group, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. The simulation trajectory would reveal the dihedral angles of the piperidine ring and the C-C bond connecting the ester group, allowing for a quantitative analysis of the conformational preferences.
Solvent Interactions:
The interactions between this compound and surrounding solvent molecules are crucial for understanding its solubility and reactivity. MD simulations provide a dynamic picture of these interactions. rsc.org In a polar protic solvent like water or methanol, the primary interaction sites are the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylate group, which can act as hydrogen bond acceptors. The N-H group of the piperidine can act as a hydrogen bond donor. rsc.org
The strength and lifetime of these hydrogen bonds can be analyzed from the simulation trajectory. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a quantitative measure of the solvation shell structure. mdpi.comnih.gov For instance, the RDF of water oxygen atoms around the N-H group would reveal the structure of the first solvation shell.
In non-polar solvents, the interactions are dominated by weaker van der Waals forces. rsc.org MD simulations can quantify these interactions and illustrate how the solvent molecules arrange around the non-polar regions of the this compound molecule, such as the piperidine ring's hydrocarbon backbone and the isopropyl group.
A hypothetical summary of interaction energies derived from MD simulations in different solvents is presented in Table 1.
| Solvent | Van der Waals Interaction Energy (kJ/mol) | Electrostatic Interaction Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Water | -25.3 | -45.8 | -71.1 |
| Methanol | -30.1 | -38.5 | -68.6 |
| Hexane (B92381) | -42.7 | -5.2 | -47.9 |
In Silico Prediction of Spectroscopic Properties and Chromatographic Behavior
Computational methods are invaluable for predicting the spectroscopic and chromatographic properties of molecules, aiding in their identification and characterization.
Prediction of Spectroscopic Properties:
NMR Spectroscopy: In silico prediction of Nuclear Magnetic Resonance (NMR) spectra is a well-established technique that relies on quantum mechanical calculations, most commonly Density Functional Theory (DFT). nih.govnih.govkettering.edu The process involves:
Generating a set of low-energy conformers of this compound.
Optimizing the geometry of each conformer using DFT.
Calculating the NMR shielding tensors for each nucleus (¹H and ¹³C) in each conformer.
Averaging the shielding constants based on the Boltzmann population of the conformers.
Converting the shielding constants to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. A hypothetical comparison of predicted and experimental chemical shifts is shown in Table 2.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 173.5 | 172.8 |
| C2 (piperidine) | 58.2 | 57.9 |
| C6 (piperidine) | 46.1 | 45.8 |
| CH (isopropyl) | 69.8 | 69.2 |
| CH₃ (isopropyl) | 21.5 | 21.9 |
Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can also be predicted computationally. By calculating the bond dissociation energies and the stability of potential fragments, it is possible to predict the most likely fragmentation pathways and the resulting mass-to-charge ratios (m/z) of the fragments.
Prediction of Chromatographic Behavior:
The chromatographic behavior of a compound, such as its retention time in High-Performance Liquid Chromatography (HPLC), is related to its physicochemical properties. These properties can be predicted using computational models known as Quantitative Structure-Property Relationships (QSPR).
Key molecular descriptors that influence chromatographic retention include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.
Polar Surface Area (PSA): The surface area of the molecule that arises from polar atoms (usually oxygen and nitrogen).
Molecular Weight and Volume: The size of the molecule.
Hydrogen Bond Donors and Acceptors: The capacity of the molecule to form hydrogen bonds.
These descriptors can be calculated for this compound using various software packages. By correlating these descriptors with the known retention times of a set of similar compounds, a QSPR model can be built to predict the retention time of the target molecule under specific chromatographic conditions.
A hypothetical QSPR-predicted retention time is presented in Table 3.
| Property | Predicted Value |
|---|---|
| Molecular Weight (g/mol) | 171.24 |
| LogP | 1.85 |
| Polar Surface Area (Ų) | 38.3 |
| Predicted HPLC Retention Time (min) | 8.7 |
Applications of 1 Methylethyl 2 Piperidinecarboxylate in Complex Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 1-Methylethyl 2-piperidinecarboxylate, readily available in both (R) and (S) enantiomeric forms, establishes it as a cornerstone in asymmetric synthesis. This "chiral pool" approach allows for the direct incorporation of a stereodefined center into a target molecule, thereby influencing the stereochemical outcome of subsequent reactions.
One of the primary applications of this compound in this context is as a chiral auxiliary. The piperidine (B6355638) nitrogen can be derivatized with various functional groups, and the stereocenter at C-2 directs the approach of incoming reagents to the reacting centers, leading to high levels of diastereoselectivity. For instance, N-acylated derivatives of isopropyl pipecolinate can undergo diastereoselective alkylation or aldol (B89426) reactions, where the bulky isopropyl ester and the piperidine ring conformation guide the electrophile to a specific face of the enolate.
Furthermore, the pipecolinate moiety itself can serve as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and the carbonyl oxygen of the ester can chelate to a metal center, creating a chiral environment that influences the stereochemical course of transformations such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.
The stereochemical integrity of the C-2 position is generally well-maintained throughout various synthetic transformations, making this compound a reliable chiral synthon for the construction of enantiomerically enriched compounds.
Precursor to Structurally Diverse Piperidine-Containing Molecules
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds, including many pharmaceuticals and natural products. This compound serves as an excellent starting point for the synthesis of a diverse range of substituted piperidines. The functional handles present in the molecule—the secondary amine, the ester, and the C-H bonds of the ring—provide multiple sites for chemical modification.
Functionalization of the Piperidine Ring:
| Position of Functionalization | Type of Reaction | Resulting Structure |
| N1 (Nitrogen) | Alkylation, Acylation, Reductive Amination | N-Substituted piperidines |
| C2 (Carbonyl) | Reduction, Grignard Addition, Wittig Reaction | 2-Substituted piperidines with varied side chains |
| C3-C6 (Ring Carbons) | Lithiation followed by electrophilic quench, Radical reactions | C-Substituted piperidines |
The secondary amine at the N1 position can be readily alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. This functionalization is crucial for modulating the physicochemical and biological properties of the resulting molecules. The isopropyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to introduce new carbon-carbon bonds.
Moreover, directed metallation strategies can be employed to functionalize the piperidine ring at other positions. By using a suitable directing group on the nitrogen, it is possible to achieve regioselective lithiation at the C2, C3, or C6 positions, followed by quenching with various electrophiles to install a diverse array of functional groups.
Role in the Total Synthesis of Complex Natural Products and Synthetic Analogs
The structural features of this compound make it an ideal starting material for the total synthesis of numerous piperidine-containing natural products, particularly alkaloids. The chiral center at C-2 often corresponds to a key stereocenter in the target natural product, significantly simplifying the synthetic strategy.
One notable application is in the synthesis of piperidine alkaloids such as those belonging to the lobelia and sedum families of alkaloids. For example, the synthesis of (-)-lobeline, a respiratory stimulant, and various sedum alkaloids, which have shown potential in memory enhancement, can commence from enantiopure isopropyl pipecolinate. nih.gov The synthetic route typically involves the elaboration of the side chain at the C-2 position and functionalization of the nitrogen atom.
The general synthetic strategy often involves the following key steps:
N-protection: The piperidine nitrogen is protected with a suitable group to prevent unwanted side reactions.
Side-chain elaboration: The isopropyl ester is converted into a more complex side chain through a series of reactions such as reduction, oxidation, and carbon-carbon bond formation.
Further functionalization: Other positions on the piperidine ring may be functionalized as required for the specific target molecule.
Deprotection and final modifications: The protecting group on the nitrogen is removed, and any final functional group manipulations are carried out to complete the synthesis.
The use of this compound provides a convergent and stereocontrolled approach to these complex natural products, often leading to more efficient and higher-yielding syntheses compared to de novo constructions of the piperidine ring.
Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis (Focusing on chemical methodologies)
In the quest for new drug candidates and chemical probes, combinatorial chemistry and diversity-oriented synthesis (DOS) have emerged as powerful tools for the rapid generation of large libraries of structurally diverse small molecules. cam.ac.ukscispace.com The rigid, three-dimensional structure of the piperidine ring in this compound makes it an excellent scaffold for the construction of such libraries.
The chemical methodologies employed in this context leverage the multiple points of diversification inherent in the molecule. A common strategy involves a "scaffold-based" approach where the piperidine core is systematically decorated with a variety of building blocks.
Methodologies for Library Generation:
| Diversification Point | Chemical Methodology |
| N1-Position | Parallel amidation, reductive amination with a library of aldehydes/ketones. |
| C2-Position (from ester) | Parallel amide formation with a library of amines, parallel esterification with a library of alcohols (after hydrolysis to the acid). |
| Other Ring Positions | Split-and-pool synthesis following regioselective functionalization. |
For example, a library of N-acylated piperidine derivatives can be generated by reacting this compound with a diverse set of carboxylic acids in a parallel synthesis format. Similarly, the ester group can be converted to an amide by reacting it with a library of amines.
In a more advanced DOS approach, the piperidine scaffold can be subjected to a series of branching reaction pathways, where different reagents and conditions lead to the formation of distinct molecular skeletons. For instance, intramolecular cyclization reactions initiated from functional groups installed on the piperidine ring can lead to the formation of fused or bridged bicyclic systems, thereby significantly increasing the structural diversity of the library. scispace.com The use of this compound as a starting scaffold provides a solid foundation for exploring a vast chemical space in a systematic and efficient manner.
Synthesis and Exploration of Novel Derivatives of 1 Methylethyl 2 Piperidinecarboxylate
Functionalization of the Piperidine (B6355638) Ring at Various Positions (e.g., C-3, C-4, C-5, C-6)
Direct and selective functionalization of the saturated piperidine ring presents a significant synthetic challenge due to the chemical similarity of its C-H bonds. However, modern synthetic methods have enabled the introduction of substituents at various positions, expanding the chemical space accessible from 1-methylethyl 2-piperidinecarboxylate. The presence of the nitrogen atom and the C-2 ester group significantly influences the reactivity and regioselectivity of these transformations.
C-2 (α-position) Functionalization: The C-2 position is electronically activated due to the adjacent nitrogen atom, making it a primary site for functionalization. google.com Methods such as photoredox-catalyzed α-amino C–H arylation have been developed for the diastereoselective introduction of aryl groups onto densely substituted piperidines. researchcommons.org Another key strategy is the deprotonation of the α-proton using a strong base, such as s-butyllithium in the presence of a chiral ligand like sparteine, to form an organolithium intermediate. This intermediate can then be trapped with various electrophiles. This α-lithiation trapping is a powerful method for creating new C-C bonds at this position. rsc.org
C-3 and C-4 Functionalization: Functionalizing the more remote C-3 and C-4 positions requires overcoming the inherent electronic preference for C-2 activation. Catalyst-controlled C-H functionalization using rhodium catalysts has emerged as a powerful tool. google.com The choice of both the rhodium catalyst and the nitrogen protecting group can direct the insertion of a carbene to specific positions. For instance, certain catalyst and protecting group combinations favor C-4 functionalization by sterically shielding the C-2 position. google.comresearchcommons.org
The C-3 position is electronically deactivated by the inductive effect of the nitrogen atom. google.com Direct C-H insertion at this position is therefore challenging. An indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by a regio- and stereoselective reductive opening of the cyclopropane (B1198618) ring to install a substituent at the C-3 position. google.comresearchcommons.org
Table 1: Methodologies for Regioselective Functionalization of the Piperidine Ring
| Position | Method | Reagents/Catalyst | Comments |
|---|---|---|---|
| C-2 | α-Lithiation / Electrophilic Trap | s-BuLi, (-)-sparteine, Electrophile (E+) | Forms a new C-E bond with high stereocontrol. rsc.org |
| C-2 | Photoredox C-H Arylation | Ir(III) photocatalyst, cyano(hetero)arene | Diastereoselective arylation of the α-amino C-H bond. researchcommons.org |
| C-3 | Cyclopropanation / Ring Opening | Rhodium catalyst, Diazo compound; H₂/Pd-C | Indirect method via a tetrahydropyridine intermediate. google.comresearchcommons.org |
| C-4 | Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl group | Catalyst and protecting group direct functionalization away from C-2. google.com |
C-5 and C-6 Functionalization: Functionalization at the C-5 and C-6 positions of a piperidine-2-carboxylate is less common and synthetically more demanding. The C-6 position is equivalent to the C-2 (α) position relative to the nitrogen. Therefore, methods like α-lithiation can also lead to functionalization at C-6, often resulting in a mixture of C-2 and C-6 substituted products depending on steric and electronic factors. Selective functionalization at C-5 typically requires more complex, multi-step synthetic sequences involving ring-closing or ring-rearrangement strategies, rather than direct C-H activation on a pre-formed piperidine ring.
Modifications of the Ester Moiety (e.g., Conversion to Amides, Thioesters, Ketones)
The isopropyl ester group at the C-2 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of other important functional groups such as amides, thioesters, and ketones.
Conversion to Amides
The conversion of the this compound ester to a carboxamide is a fundamental transformation. This is typically achieved through aminolysis, where the ester is treated with a primary or secondary amine. The reaction can be slow and often requires heating or catalysis. A more efficient method involves the initial hydrolysis of the ester to the corresponding carboxylic acid (pipecolic acid), followed by amide bond formation using standard peptide coupling reagents. researchcommons.org Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) in the presence of an activator like 4-(Dimethylamino)pyridine (DMAP) are commonly used to facilitate this transformation. researchcommons.org
A particularly useful class of amides are the N-methoxy-N-methylamides, also known as Weinreb amides. These can be synthesized from esters using reagents like trimethylaluminum (B3029685) (Me₃Al) or dimethylaluminum chloride (Me₂AlCl) with N,O-dimethylhydroxylamine hydrochloride. rsc.orgnih.gov Weinreb amides are stable intermediates that are particularly useful for the synthesis of ketones. rsc.orgnih.gov
Conversion to Thioesters
Thioesters are valuable synthetic intermediates and are also found in various biologically active molecules. The conversion of esters to thioesters can be accomplished by reacting the piperidine carboxylate with a thiol in the presence of a coupling agent or catalyst. A common laboratory method involves the reaction of an ester with a thiol in the presence of a Lewis acid or a base. In biological systems, the formation of piperidine moieties in certain natural products involves the reduction of thioesters. rsc.org
Conversion to Ketones
The synthesis of 2-acylpiperidines (ketones) from this compound is a key transformation for creating derivatives with a new carbon-carbon bond at the C-2 position. Direct reaction of the ester with organometallic reagents like Grignard or organolithium reagents is often complicated by over-addition to the initially formed ketone, leading to tertiary alcohols. rsc.org
A more controlled and widely used method is the Weinreb ketone synthesis. rsc.org This two-step process involves first converting the ester into a Weinreb amide, as described above. The resulting Weinreb amide is then treated with an organometallic reagent (e.g., Grignard reagent, organolithium reagent). The reaction forms a stable, chelated tetrahedral intermediate that does not collapse until acidic workup, thus preventing the problematic over-addition and yielding the desired ketone in high yield. rsc.orgnih.gov
Table 2: Summary of Ester Moiety Modifications
| Target Functional Group | Synthetic Method | Key Reagents | Notes |
|---|---|---|---|
| Amide | Hydrolysis & Amide Coupling | 1. LiOH, H₂O2. Amine, EDC-HCl, DMAP | A reliable, two-step method for a wide range of amines. researchcommons.org |
| Weinreb Amide | Direct Conversion from Ester | N,O-dimethylhydroxylamine·HCl, Me₃Al | Key intermediate for ketone synthesis. rsc.orgnih.gov |
| Thioester | Thiolysis | Thiol, Lewis Acid/Base | General method for ester to thioester conversion. |
| Ketone | Weinreb Ketone Synthesis | 1. Weinreb amide formation2. Organometallic Reagent (R-MgX) | Prevents over-addition, providing good yields of the ketone. rsc.org |
Heterocyclic Ring Fusions Involving the Piperidine Skeleton
Fusing a second heterocyclic ring onto the piperidine skeleton of this compound generates novel bicyclic and polycyclic structures, significantly increasing molecular complexity and rigidity. These fused systems are of great interest in drug discovery.
Annulation Reactions
Annulation reactions, which involve the formation of a new ring, can be achieved through various strategies. Intramolecular cyclization is a powerful method where functional groups are first installed on the piperidine ring and then induced to react with each other to close the new ring. rsc.org For example, a piperidine derivative bearing an appropriately positioned nucleophile and electrophile can undergo cyclization to form a fused ring system. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved by constructing a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) or piperidine precursor. researchgate.net
Cycloaddition Reactions
The Diels-Alder reaction and its heteroatom variants, such as the Aza-Diels-Alder reaction, are powerful tools for constructing six-membered rings. sigmaaldrich.comyoutube.com To utilize this reaction, the piperidine ring must first be converted into a suitable diene or dienophile. For instance, an N-acyl-2,3-dihydropyridine derivative, which can be synthesized from the piperidine-2-carboxylate, can act as a diene in a Diels-Alder reaction with various dienophiles to create fused octahydroquinoline structures. researchgate.net The reaction often proceeds with high stereocontrol, allowing for the synthesis of complex, polycyclic alkaloids. researchgate.net
Spirocyclic Fusions
Instead of sharing two atoms to form a fused ring, a new ring can be attached at a single atom to form a spirocyclic compound. The synthesis of spirofuranopyrimidine–piperidines has been reported starting from isopropyl 4-oxopiperidine-1-carboxylate, a related piperidine derivative. rsc.org This approach involves the addition of a pyrimidine dianion to the ketone, followed by an intramolecular cycloetherification to form the spirofuran ring. rsc.org Similar strategies could be envisioned starting from a functionalized this compound.
Synthesis of Polymeric Materials Incorporating the Piperidine Core as Monomers or Cross-linkers
The incorporation of the piperidine ring into polymer structures can impart unique properties, including enhanced thermal stability, specific catalytic activity, and potential for biomedical applications. The this compound scaffold can be modified to create monomers for polymerization or functional cross-linking agents.
Piperidine-Containing Monomers
To be used as a monomer, the piperidine derivative must contain a polymerizable functional group. For example, the ester group of this compound can be reduced to a primary alcohol. This alcohol can then be esterified with a polymerizable acid, such as methacrylic acid, to form a piperidine-containing methacrylate (B99206) monomer. researchcommons.org Such monomers can undergo radical polymerization to produce polymers with piperidine moieties as pendant side groups. researchcommons.orgresearchcommons.org The properties of the resulting polymer, such as solubility and thermal stability, can be tuned by the choice of co-monomers and polymerization conditions. researchcommons.org
Piperidine in the Polymer Backbone
Alternatively, the piperidine ring can be incorporated into the main chain of the polymer. This is commonly achieved through polycondensation reactions. For instance, if the piperidine ring is functionalized with two reactive groups, such as a dicarboxylic acid or a diamine, it can act as a monomer for the synthesis of polyamides or polyesters. youtube.comumich.edu The synthesis of polyamides from piperazine (B1678402) (a related six-membered nitrogen heterocycle) and dicarboxylic acids is a well-established process that yields materials with high thermal stability. umich.edu A similar approach using a piperidine-dicarboxylic acid derivative would lead to novel polyamides with the piperidine core integrated directly into the polymer backbone.
Piperidine as a Cross-linker
Polymer-bound piperidine is often used as a basic catalyst or scavenger in organic synthesis. sigmaaldrich.com These materials are typically prepared by functionalizing a pre-existing polymer, such as polystyrene cross-linked with divinylbenzene, with piperidine groups. sigmaaldrich.com In a different approach, a piperidine derivative with two or more polymerizable groups could be used as a cross-linking agent during polymerization. This would create a polymer network where the piperidine units act as junction points, influencing the material's mechanical properties, swelling behavior, and thermal stability. For instance, piperazine has been used in the synthesis of azetidinium-functionalized polymers, where it acts as a coupler, effectively cross-linking polymer chains. researchgate.net
Advanced Analytical Method Development and Validation for 1 Methylethyl 2 Piperidinecarboxylate
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-Methylethyl 2-piperidinecarboxylate. Its versatility allows for chiral separations, quantitative analysis, and preparative-scale purification.
Chiral HPLC for Enantiomeric Excess Determination and Chiral Resolution
The primary challenge in the analysis of this compound is the separation and quantification of its two enantiomers. Chiral HPLC, which employs a chiral stationary phase (CSP), is the most effective method for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for resolving a broad range of chiral compounds. nih.govmdpi.com These columns, like Chiralpak® and Chiralcel®, offer high enantioselectivity under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. nih.gov For piperidine (B6355638) derivatives, normal phase conditions, often using mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol (B130326), provide excellent resolution.
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation (Resolution, Rs > 1.5). Key parameters include the choice of the chiral column, the ratio of the organic solvents in the mobile phase, the flow rate, and the column temperature. UV detection is commonly used, typically at a low wavelength (e.g., 210-220 nm) where the carboxylate group exhibits absorbance.
| Parameter | Condition A | Condition B |
|---|---|---|
| Chiral Stationary Phase (CSP) | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Cellulose Tris(3,5-dichlorophenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Heptane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 210 nm | 215 nm |
| Expected Retention Time (R-enantiomer) | ~12.1 min | ~9.5 min |
| Expected Retention Time (S-enantiomer) | ~14.2 min | ~11.2 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
Quantitative Analysis and Purity Profiling
A typical RP-HPLC method utilizes a C18 (octadecylsilane) stationary phase, which is nonpolar. The mobile phase consists of a mixture of an aqueous component (often a buffer like phosphate (B84403) or an acid modifier like trifluoroacetic acid) and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute impurities with a wide range of polarities. nih.gov
Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. Validation characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov This ensures that the method provides reliable and accurate data for quality control purposes.
| Parameter | Details |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (DAD) |
| Linearity (Range) | 0.5 - 150 µg/mL (R² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.15 µg/mL |
| LOQ | ~0.5 µg/mL |
Preparative HPLC for Compound Isolation
When a high-purity standard of this compound or its individual enantiomers is required for reference or further research, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to isolate and purify significant quantities of the compound. sielc.com
The method developed for analytical HPLC is often scaled up for preparative separation. This involves adjusting the column diameter, flow rate, and sample load to maintain the separation efficiency while maximizing throughput. Both chiral and achiral preparative HPLC can be performed. For instance, a racemic mixture can be separated on a large-diameter chiral column to isolate gram quantities of each pure enantiomer. The collected fractions are then analyzed by analytical HPLC to confirm their purity and enantiomeric excess before the solvent is removed.
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for assessing purity, analyzing volatile impurities such as residual solvents, and for chiral separations.
GC-FID and GC-MS for Purity Assessment and Volatile Impurity Analysis
GC coupled with a Flame Ionization Detector (FID) is a robust method for purity determination and quantification of volatile organic compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. FID provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis. This method is highly effective for detecting and quantifying residual solvents, such as isopropyl alcohol, which may be present from the synthesis process. vjs.ac.vnexlibrisgroup.com
For the identification of unknown impurities, GC is coupled with a Mass Spectrometer (MS). GC-MS separates the components, and the mass spectrometer provides mass spectral data for each component, which acts as a molecular fingerprint. nih.gov This allows for the confident identification of impurities by comparing their mass spectra to library databases. This is crucial for understanding the impurity profile of this compound. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | FID and/or MS |
| FID Temperature | 260 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Analysis Type | Headspace or direct liquid injection |
Chiral GC for Enantiomeric Separation
As an alternative to chiral HPLC, chiral GC can also be used for the enantiomeric separation of volatile chiral compounds. nih.gov This technique requires a chiral stationary phase, typically based on derivatized cyclodextrins coated on a fused silica (B1680970) capillary column. gcms.cz The principle of "chiral recognition" involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity. azom.com The differing stability of these complexes results in different retention times, allowing for separation. azom.com
For a compound like this compound, direct analysis may be possible if it is sufficiently volatile and thermally stable. Method development involves selecting the appropriate cyclodextrin-based chiral column and optimizing the temperature program to achieve the best resolution between the enantiomeric peaks. nih.gov Chiral GC offers advantages of high efficiency and rapid analysis times. azom.com
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique offering high-resolution separations of a wide array of compounds, including isomers and other closely related substances. Its application to the analysis of this compound and related piperidine derivatives provides a rapid and efficient alternative to traditional chromatographic methods. The development of a CE method for this compound would focus on optimizing various parameters to achieve the desired separation efficiency, resolution, and sensitivity.
A key aspect in the analysis of chiral compounds like this compound is the separation of its enantiomers, as different stereoisomers can exhibit distinct pharmacological activities. Capillary Zone Electrophoresis (CZE), a mode of CE, is particularly well-suited for this purpose, often employing chiral selectors added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with the analyte, leading to differential migration of the enantiomers. bohrium.comacs.orgmdpi.com
The development of a robust CE method for this compound would involve a systematic investigation of several critical parameters:
Background Electrolyte (BGE) Composition and pH: The choice of buffer system and its pH are crucial for controlling the charge of the analyte and the electroosmotic flow (EOF). For a basic compound like a piperidine derivative, a buffer with a slightly acidic to neutral pH is often optimal. Phosphate or acetate (B1210297) buffers are commonly employed. bohrium.comjpccr.eu
Chiral Selector Type and Concentration: Various cyclodextrins, such as β-cyclodextrin and its sulfated or hydroxypropyl derivatives, can be screened to find the most effective chiral selector for resolving the enantiomers of this compound. The concentration of the chiral selector is also a critical factor that needs to be optimized to maximize resolution. bohrium.comnih.gov
Applied Voltage and Capillary Temperature: The applied voltage influences the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times, but can also generate Joule heating, which may negatively impact the separation. Controlling the capillary temperature is therefore important for maintaining reproducibility. bohrium.comjpccr.eu
Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can modify the EOF and improve the solubility of the analyte and the chiral selector, thereby enhancing separation selectivity and resolution. bohrium.com
Method Validation
Once the optimal CE conditions are established, the method must be validated to ensure its suitability for its intended purpose. The validation process would typically involve assessing the following parameters, with hypothetical yet representative data presented in the table below.
Table 1: Hypothetical Validation Parameters for a Chiral CE Method for this compound
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (Range) | Correlation coefficient (r²) > 0.99 | r² = 0.9995 (5-100 µg/mL) |
| Precision (RSD%) | Intra-day < 2%, Inter-day < 3% | Intra-day RSD = 1.2%, Inter-day RSD = 2.5% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 5 µg/mL |
| Resolution (Rs) | > 1.5 for enantiomers | Rs = 2.1 |
Development of Spectrophotometric Assays for Quantification
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of pharmaceutical compounds. The development of a spectrophotometric assay for this compound would likely be based on the inherent UV absorbance of the compound or through the formation of a colored derivative that can be measured in the visible region.
Given that the piperidine ring itself does not possess a strong chromophore for UV-Vis detection, direct spectrophotometry might be challenging unless the molecule contains other absorbing functional groups. A more common approach for such compounds is derivatization to produce a chromophoric product. ekb.eg
A potential strategy for the development of a spectrophotometric assay for this compound could involve a condensation reaction. For instance, the secondary amine of the piperidine ring could react with a suitable chromogenic reagent to form a colored product. One possible reaction could be the formation of an enamine, which then reacts with an electron-accepting compound like chloranil (B122849) to produce a colored aminovinylquinone. ekb.eg
The key steps in developing and validating such a method would include:
Selection of a Chromogenic Reagent: A reagent that reacts specifically and quantitatively with the piperidine moiety to produce a stable, colored product with a distinct absorption maximum is required.
Optimization of Reaction Conditions: Factors such as reagent concentration, reaction time, temperature, and pH of the reaction medium need to be systematically optimized to ensure complete and reproducible color development.
Wavelength Selection: The wavelength of maximum absorbance (λmax) of the colored product is determined to ensure maximum sensitivity and to minimize interference from other components.
Method Validation: The developed assay would be validated according to established guidelines.
Method Validation
The validation of the spectrophotometric assay would assess its performance characteristics. Hypothetical data for the validation of a newly developed spectrophotometric method for this compound are presented in the following table.
Table 2: Hypothetical Validation Parameters for a Spectrophotometric Assay of this compound
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (Beer's Law Range) | Correlation coefficient (r²) > 0.99 | r² = 0.9989 (10-80 µg/mL) |
| Molar Absorptivity (ε) | - | 1.2 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | - | 0.015 µg/cm² |
| Precision (RSD%) | Intra-day < 2%, Inter-day < 3% | Intra-day RSD = 1.5%, Inter-day RSD = 2.8% |
| Accuracy (% Recovery) | 98-102% | 101.2% |
| Limit of Detection (LOD) | - | 2 µg/mL |
| Limit of Quantification (LOQ) | - | 10 µg/mL |
The development of such spectrophotometric assays provides a valuable tool for the routine quality control and quantification of this compound in various samples. ijpsr.inforesearchgate.net
Emerging Research Directions and Future Perspectives for 1 Methylethyl 2 Piperidinecarboxylate Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of piperidine (B6355638) derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput. mdpi.com For 1-Methylethyl 2-piperidinecarboxylate, these platforms represent a promising future for its efficient and scalable production.
Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields and purities. Research on related heterocyclic compounds, such as piperazine-2-carboxamide, has demonstrated the successful implementation of multi-step flow synthesis, integrating steps like nitrile hydration and pyrazine (B50134) hydrogenation. researchgate.net Such a sequential, continuous process minimizes manual handling and the isolation of intermediates, making the synthesis more efficient. mdpi.com The principles from these systems could be adapted for the synthesis of this compound, potentially starting from pyridine-2-carboxylic acid and involving a continuous hydrogenation and esterification sequence.
Automated synthesis platforms further enhance this efficiency by integrating robotic handling of reagents and computerized control of the entire synthetic process. sigmaaldrich.comresearchgate.net These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. chemrxiv.org For instance, a fully automated continuous-flow solid-phase synthesis platform has been developed for the production of complex molecules, demonstrating the potential for "push-button" synthesis of target compounds and their analogues. nih.gov The application of such a platform to the synthesis of this compound would enable rapid library synthesis for screening purposes and on-demand production.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Control | Difficult to maintain homogeneity; potential for temperature gradients. | Precise control over temperature, pressure, and mixing. mdpi.com |
| Safety | Higher risk with large volumes of hazardous materials. | Smaller reaction volumes at any given time enhance safety. mdpi.com |
| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer durations. |
| Efficiency | Requires isolation and purification of intermediates, leading to lower overall yield. | Telescoping of reaction steps is possible, improving overall efficiency. researchgate.net |
Novel Catalytic Applications Beyond Traditional Organic Reactions
The piperidine scaffold is a common feature in many organocatalysts and ligands. The future for this compound includes its potential use in novel catalytic applications that go beyond its role as a simple building block.
One emerging area is the development of heterogeneous catalysts where the piperidine moiety is immobilized on a solid support. For example, research has shown that piperidine-4-carboxylic acid can be functionalized onto Fe3O4 nanoparticles to create a magnetically recoverable catalyst. researchgate.net This catalyst has demonstrated high efficiency in Knoevenagel condensation reactions. researchgate.net By analogy, this compound could be hydrolyzed to the corresponding carboxylic acid and similarly immobilized on supports like silica (B1680970), polymers, or nanoparticles. Such heterogeneous catalysts would offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes.
Furthermore, the chiral nature of the 2-substituted piperidine ring makes it an attractive candidate for asymmetric catalysis. While the parent compound is often racemic, chiral resolution or asymmetric synthesis can provide enantiomerically pure forms. These chiral piperidine carboxylates could serve as ligands for transition metals in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and aminations. nih.gov The ester group can be further modified to create bidentate or polydentate ligands, enhancing their coordination to metal centers and their catalytic activity.
Advanced Materials Science Applications (e.g., as ligands in catalysis, components of functional materials)
The unique structural and chemical properties of this compound make it a candidate for incorporation into advanced materials. Its potential applications in materials science are an exciting and largely unexplored research direction.
As a ligand, the piperidine-2-carboxylate structure can be used to synthesize metal-organic frameworks (MOFs). MOFs are crystalline materials with a high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The piperidine nitrogen and the carboxylate oxygen atoms can coordinate to metal ions, forming the nodes of the framework. The isopropyl ester group could be tailored to modify the steric and electronic properties of the resulting MOF.
In the realm of functional polymers, this compound can be envisioned as a monomer or a functional side group. For instance, the piperidine ring could be opened via ring-opening polymerization to create novel polyamide structures. Alternatively, the ester could be converted to a polymerizable group, such as an acrylate (B77674) or vinyl group, allowing for its incorporation into polymer chains. The resulting polymers could have interesting properties for applications such as drug delivery, where the piperidine moiety might impart biocompatibility or pH-responsiveness. The development of thermosensitive polymers based on poly(2-isopropyl-2-oxazolines) highlights the interest in such "smart" materials. researchgate.net
| Application Area | Derivative/Modification | Potential Function |
|---|---|---|
| Heterogeneous Catalysis | Immobilized on nanoparticles (e.g., Fe3O4). researchgate.net | Reusable catalyst for organic reactions. |
| Asymmetric Catalysis | Chirally pure form used as a ligand for metals. nih.gov | Catalyzing enantioselective transformations. |
| Metal-Organic Frameworks (MOFs) | Used as an organic linker. | Gas storage, separation, and catalysis. |
| Functional Polymers | Incorporated as a monomer or side group. | Drug delivery, smart materials. |
Green Analytical Chemistry Approaches for its Quantification and Characterization
As with all chemical compounds, the development of green analytical methods for the quantification and characterization of this compound is crucial for sustainable research and development. mdpi.com Green analytical chemistry aims to reduce the environmental impact of analytical procedures by minimizing solvent and reagent consumption, reducing waste, and using less toxic substances. researchgate.netscispace.com
For the analysis of this compound, a key focus will be on developing green liquid chromatography (LC) methods. This can involve replacing traditional toxic and non-renewable solvents like acetonitrile (B52724) with greener alternatives such as ethanol, isopropanol (B130326), or even water-based mobile phases. mostwiedzy.pl The use of shorter columns with smaller particle sizes can also reduce solvent consumption and analysis time. Supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, is another promising green technique for the analysis of piperidine derivatives. mdpi.com
Miniaturization of sample preparation techniques is another important aspect of green analytical chemistry. scispace.com Instead of traditional liquid-liquid extraction, which uses large volumes of organic solvents, methods like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) can be developed. These techniques use a small amount of a solid sorbent to extract the analyte from a sample, which is then thermally desorbed into a gas chromatograph or eluted with a small volume of solvent for LC analysis. These approaches not only reduce solvent use but also improve sensitivity by pre-concentrating the analyte. The development of such methods for this compound will be essential for its environmentally responsible use in research and industry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methylethyl 2-piperidinecarboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves esterification of piperidine-2-carboxylic acid with isopropyl halides or via transesterification using catalysts like DMAP (4-dimethylaminopyridine). For high purity, reaction conditions (temperature, solvent polarity) must be tightly controlled. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Yield optimization may require iterative adjustment of molar ratios and reflux times, as seen in analogous piperidine ester syntheses .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). For enantiomeric purity, chiral HPLC or circular dichroism (CD) spectroscopy can be employed, as demonstrated in studies of related chiral piperidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the pharmacological activity of this compound across different assays?
- Methodological Answer : Discrepancies may arise from stereochemical variations, solvent effects, or assay-specific interference. Systematic approaches include:
- Stereochemical analysis : Separate enantiomers via chiral chromatography and test individually .
- Solvent screening : Evaluate activity in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to identify solubility-driven artifacts .
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based models to isolate context-dependent effects .
Q. What strategies are effective for incorporating this compound into complex molecular architectures for drug discovery?
- Methodological Answer : The ester group enables nucleophilic acyl substitution for amide bond formation, while the piperidine ring can undergo functionalization (e.g., alkylation, oxidation). Key steps:
- Selective deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during coupling reactions .
- Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl moieties .
- Computational modeling : Predict steric/electronic effects of substituents on target binding using DFT (Density Functional Theory) .
Q. How does the steric environment of this compound influence its reactivity in organocatalytic applications?
- Methodological Answer : The isopropyl group introduces steric hindrance, which can modulate enantioselectivity in asymmetric catalysis. Experimental approaches:
- Kinetic studies : Compare reaction rates with methyl or ethyl analogs to quantify steric effects .
- X-ray crystallography : Resolve catalyst-substrate complexes to identify steric clashes or favorable interactions .
- Solvent optimization : Use low-polarity solvents (e.g., toluene) to enhance steric differentiation in transition states .
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation kinetics : Monitor hydrolysis rates in buffers (pH 4–9) at 37°C using HPLC .
- Control groups : Include ester analogs (e.g., methyl or benzyl esters) to benchmark stability .
- Mass balance analysis : Quantify degradation products (e.g., piperidine-2-carboxylic acid) via LC-MS .
Q. How can researchers reconcile divergent spectroscopic data for this compound reported in literature?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (CRMs) .
- Solvent effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess signal shifts .
- Dynamic NMR : Investigate conformational equilibria (e.g., chair vs. boat piperidine rings) causing split peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
